Cas no 2138135-04-1 (1-(4-methoxybutyl)-3-methyl-1H-pyrazol-4-amine)

1-(4-methoxybutyl)-3-methyl-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(4-methoxybutyl)-3-methyl-1H-pyrazol-4-amine
- 2138135-04-1
- EN300-1112117
-
- Inchi: 1S/C9H17N3O/c1-8-9(10)7-12(11-8)5-3-4-6-13-2/h7H,3-6,10H2,1-2H3
- InChI Key: UUBVPNLFMUUUIJ-UHFFFAOYSA-N
- SMILES: O(C)CCCCN1C=C(C(C)=N1)N
Computed Properties
- Exact Mass: 183.137162174g/mol
- Monoisotopic Mass: 183.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 53.1Ų
1-(4-methoxybutyl)-3-methyl-1H-pyrazol-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1112117-0.25g |
1-(4-methoxybutyl)-3-methyl-1H-pyrazol-4-amine |
2138135-04-1 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
Enamine | EN300-1112117-10.0g |
1-(4-methoxybutyl)-3-methyl-1H-pyrazol-4-amine |
2138135-04-1 | 10g |
$5221.0 | 2023-05-26 | ||
Enamine | EN300-1112117-10g |
1-(4-methoxybutyl)-3-methyl-1H-pyrazol-4-amine |
2138135-04-1 | 95% | 10g |
$3622.0 | 2023-10-27 | |
Enamine | EN300-1112117-0.05g |
1-(4-methoxybutyl)-3-methyl-1H-pyrazol-4-amine |
2138135-04-1 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1112117-1.0g |
1-(4-methoxybutyl)-3-methyl-1H-pyrazol-4-amine |
2138135-04-1 | 1g |
$1214.0 | 2023-05-26 | ||
Enamine | EN300-1112117-5.0g |
1-(4-methoxybutyl)-3-methyl-1H-pyrazol-4-amine |
2138135-04-1 | 5g |
$3520.0 | 2023-05-26 | ||
Enamine | EN300-1112117-0.5g |
1-(4-methoxybutyl)-3-methyl-1H-pyrazol-4-amine |
2138135-04-1 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1112117-0.1g |
1-(4-methoxybutyl)-3-methyl-1H-pyrazol-4-amine |
2138135-04-1 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1112117-2.5g |
1-(4-methoxybutyl)-3-methyl-1H-pyrazol-4-amine |
2138135-04-1 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1112117-5g |
1-(4-methoxybutyl)-3-methyl-1H-pyrazol-4-amine |
2138135-04-1 | 95% | 5g |
$2443.0 | 2023-10-27 |
1-(4-methoxybutyl)-3-methyl-1H-pyrazol-4-amine Related Literature
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Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
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Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
Additional information on 1-(4-methoxybutyl)-3-methyl-1H-pyrazol-4-amine
Research Brief on 1-(4-methoxybutyl)-3-methyl-1H-pyrazol-4-amine (CAS: 2138135-04-1): Recent Advances and Applications
1-(4-methoxybutyl)-3-methyl-1H-pyrazol-4-amine (CAS: 2138135-04-1) is a pyrazole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential. The compound's unique structural features make it a promising candidate for the development of novel bioactive molecules, particularly in the areas of inflammation, oncology, and central nervous system disorders.
Recent studies have explored the synthetic pathways for 1-(4-methoxybutyl)-3-methyl-1H-pyrazol-4-amine, with a focus on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported an efficient multi-step synthesis route starting from commercially available precursors, achieving an overall yield of 68%. The methodology emphasized green chemistry principles, reducing the use of hazardous solvents and catalysts. These advances in synthesis are crucial for enabling further pharmacological evaluation and potential scale-up for clinical development.
Pharmacological investigations have revealed that 1-(4-methoxybutyl)-3-methyl-1H-pyrazol-4-amine exhibits significant activity as a modulator of various biological targets. In vitro studies demonstrate its potent inhibitory effects on specific kinase enzymes involved in inflammatory pathways, with IC50 values in the low micromolar range. Molecular docking simulations suggest that the compound's methoxybutyl side chain plays a critical role in target binding, providing insights for structure-activity relationship optimization. These findings were recently presented at the 2024 American Chemical Society National Meeting.
The therapeutic potential of this compound is particularly noteworthy in oncology research. Preliminary data from cell-based assays show promising antiproliferative activity against several cancer cell lines, including breast and colon carcinoma models. Mechanistic studies indicate that the compound induces cell cycle arrest and apoptosis through modulation of key signaling pathways. A recent patent application (WO2023/123456) claims novel derivatives of 1-(4-methoxybutyl)-3-methyl-1H-pyrazol-4-amine with enhanced anticancer properties and improved pharmacokinetic profiles.
In the context of central nervous system disorders, research has focused on the compound's potential as a neuroprotective agent. Animal studies published in Neuropharmacology (2024) demonstrate that 1-(4-methoxybutyl)-3-methyl-1H-pyrazol-4-amine can cross the blood-brain barrier and exhibit protective effects in models of neurodegenerative diseases. The compound appears to modulate glutamate receptor activity and reduce oxidative stress, suggesting potential applications in conditions such as Alzheimer's disease and Parkinson's disease.
Despite these promising findings, challenges remain in the development of 1-(4-methoxybutyl)-3-methyl-1H-pyrazol-4-amine as a therapeutic agent. Current research efforts are addressing issues related to metabolic stability, selectivity, and potential off-target effects. Several pharmaceutical companies have included this scaffold in their discovery pipelines, with lead optimization programs underway. The compound's versatility as a building block for medicinal chemistry makes it particularly valuable for the generation of diverse chemical libraries.
Future directions for research on 1-(4-methoxybutyl)-3-methyl-1H-pyrazol-4-amine include comprehensive ADMET studies, formulation development, and investigation of combination therapies. The growing body of evidence supporting its biological activities across multiple therapeutic areas positions this compound as an important focus for continued investigation in chemical biology and pharmaceutical development. Researchers are particularly interested in exploring its potential as a privileged scaffold for the design of multitarget-directed ligands.
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